

A Comparative Analysis of Empagliflozin Formulations: Pharmacokinetic Profiles

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Compound of Interest		
Compound Name:	Empagliflozin-d4	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic (PK) properties of various empagliflozin formulations, supported by experimental data from recent studies. The focus is on oral tablets, including immediate-release, fixed-dose combinations, and cocrystal formulations.

Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used oral medication for the management of type 2 diabetes. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile. This guide delves into the comparative pharmacokinetics of different empagliflozin formulations, presenting key data in a structured format to facilitate informed decision-making in research and development.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for different empagliflozin formulations based on data from various bioequivalence and comparative bioavailability studies. These studies were primarily conducted in healthy adult subjects under fasting and/or fed conditions.

Table 1: Bioequivalence of Generic/Test vs. Brand/Reference Empagliflozin Tablets



Formula tion (Dose)	Conditi on	Cmax (ng/mL)	AUC0-t (ng·h/m L)	AUC0-∞ (ng·h/m L)	Tmax (h)	t½ (h)	Study Populati on
Test (Izaban®) (25 mg)	Fasting	-	-	-	-	-	Healthy Adults[1] [2]
Referenc e (Jardianc e®) (25 mg)	Fasting	-	-	-	-	-	Healthy Adults[1] [2]
Geometri c Mean Ratio (90% CI)	Fasting	105.11% (100.28- 110.18%) [1]	103.25% (99.62- 107.00%)	102.71% (99.26- 106.28%)	-	-	-
Test (10 mg)	Fasting	186.90 ± 47.21	1303.04 ± 234.28	1328.08 ± 243.84	1.50 (1.00- 4.00)	12.49	Healthy Chinese Subjects
Referenc e (Jardianc e®) (10 mg)	Fasting	190.60 ± 40.94	1267.78 ± 217.07	1293.22 ± 224.82	1.38 (0.50- 4.0)	13.87	Healthy Chinese Subjects
Geometri c Mean Ratio (90% CI)	Fasting	91.26- 105.36%	100.58- 104.79%	100.32- 104.79%	-	-	-
Test (10 mg)	Fed	151.55 ± 23.86	1215.65 ± 197.62	1241.76 ± 202.47	-	-	Healthy Chinese Subjects
Referenc e (Jardianc	Fed	154.08 ± 30.40	1199.26 ± 186.23	1225.54 ± 192.10	-	-	Healthy Chinese Subjects



e®) (10 mg)								
Geometri c Mean Ratio (90% CI)	Fed	92.91- 105.87%	99.17- 103.66%	99.11- 103.59%	-	-	-	

Data are presented as mean \pm standard deviation or median (range) where specified. The geometric mean ratios and their 90% confidence intervals for Cmax, AUC0-t, and AUC0- ∞ falling within the 80.00–125.00% range indicate bioequivalence.

Table 2: Pharmacokinetics of Empagliflozin in Fixed-Dose Combination (FDC) Tablets vs. Co-administration

of Individual Tablets

Formulation	Cmax (Geometric Mean Ratio, 90% CI)	AUC0-∞ (Geometric Mean Ratio, 90% CI)	Study Population
Empagliflozin/Metform in FDC vs. Individual Tablets	100.97% to 106.52% (95.86-118.35%)	97.92% to 106.00% (93.53-109.39%)	Healthy Subjects
Empagliflozin L- proline/Metformin FDC vs. Empagliflozin/Metform in	1.03 (0.99-1.08)	1.03 (1.00-1.06)	Healthy Korean Subjects

These studies demonstrate that the fixed-dose combination tablets are bioequivalent to the individual tablets administered together.

Table 3: Comparative Pharmacokinetics of Empagliflozin Cocrystal Formulation



Formulation (Dose)	Cmax (µg/L)	AUClast (μg·h/L)	Tmax (h)	t½ (h)	Study Population
Test (CKD- 370, Empagliflozin L-proline) (25 mg)	442.02 ± 103.37	3131.08 ± 529.30	1.50	8.62	Healthy Korean Subjects
Reference (Jardiance®) (25 mg)	436.29 ± 118.74	3006.88 ± 514.21	1.50	8.59	Healthy Korean Subjects
Geometric Mean Ratio (90% CI)	1.0221 (0.9527– 1.0967)	1.0411 (1.0153– 1.0677)	-	-	-

The cocrystal formulation (CKD-370) demonstrated similar pharmacokinetic characteristics and was found to be bioequivalent to the reference Jardiance® formulation.

Experimental Protocols

The majority of the cited studies employed a randomized, open-label, two-period, two-sequence crossover design. This design is a standard approach for bioequivalence studies.

Key Methodological Aspects:

- Study Population: Healthy adult male and/or female subjects were typically recruited.
- Dosing: A single oral dose of the test and reference formulations was administered in each period, separated by a washout period of at least 7 days.
- Fasting/Fed Conditions: Studies were conducted under fasting conditions (overnight fast of at least 10 hours) and, in some cases, under fed conditions (following a high-fat, high-calorie meal).
- Blood Sampling: Serial blood samples were collected at predefined time points before and up to 72 hours after drug administration.

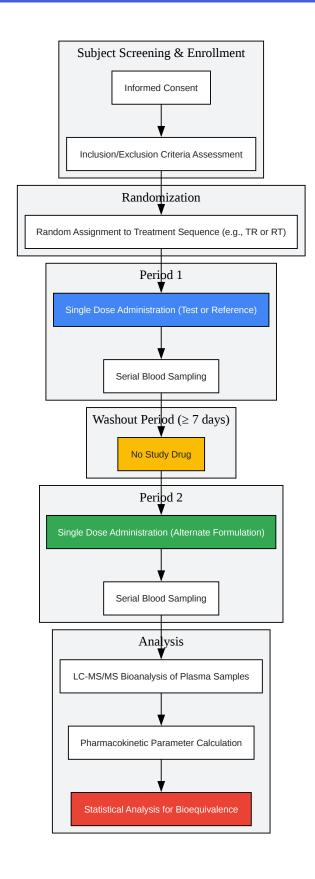


- Bioanalytical Method: Plasma concentrations of empagliflozin were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental methods were used to determine the key pharmacokinetic parameters (Cmax, AUC, Tmax, t½).
- Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios (test/reference) for Cmax and AUC against the standard acceptance range of 80.00% to 125.00%.

Visualizing Experimental and Logical Frameworks

To further elucidate the methodologies and concepts discussed, the following diagrams are provided.

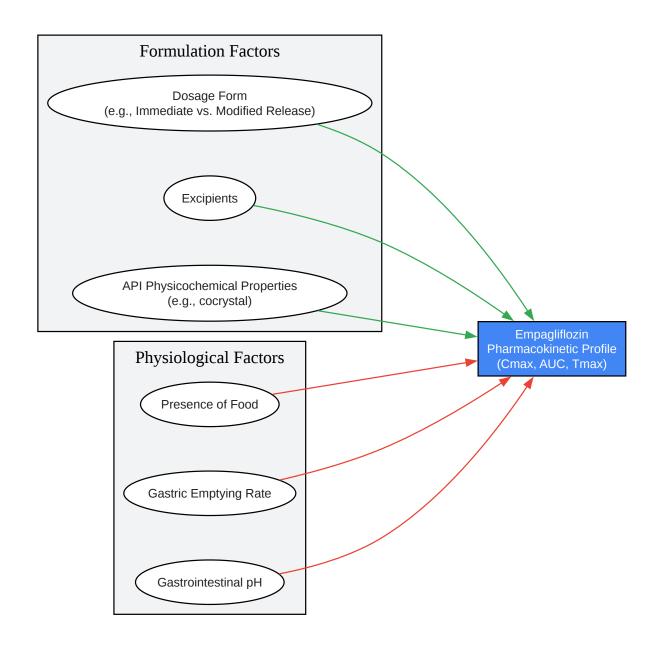




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Typical Bioequivalence Study Workflow





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References



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